molecular formula C22H19N3O B2959171 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide CAS No. 833431-58-6

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide

Cat. No. B2959171
CAS RN: 833431-58-6
M. Wt: 341.414
InChI Key: MSWJGSAOZBJOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic approaches have been explored for the preparation of imidazo[1,2-a]pyridines. Notably, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been successful in producing imidazo[1,2-a]pyridines with high yields under mild conditions . Additionally, a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene has been employed to synthesize 3-arylimidazo[1,2-a]pyridines .


Molecular Structure Analysis

The molecular structure of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide consists of an imidazo[1,2-a]pyridine core with a phenyl group and a methanesulfonamide moiety. The imidazo[1,2-a]pyridine scaffold is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Chemical Reactions Analysis

The functionalization of imidazo[1,2-a]pyridines has been achieved through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions allow for the direct modification of the imidazo[1,2-a]pyridine scaffold, enabling the construction of diverse derivatives.

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(14-9-17-6-2-1-3-7-17)23-19-12-10-18(11-13-19)20-16-25-15-5-4-8-21(25)24-20/h1-8,10-13,15-16H,9,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWJGSAOZBJOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.